Formic anhydride
Description
Properties
IUPAC Name |
formyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3/c3-1-5-2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGRCVDNFAQIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429526 | |
| Record name | formic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-67-4 | |
| Record name | Formic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | formic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG7TRR6KVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method for synthesizing formic anhydride involves the reaction of formyl fluoride () with sodium formate () in the presence of a catalytic amount of formic acid (). This reaction is conducted in diethyl ether at ultra-low temperatures () to mitigate premature decomposition of the product. The stoichiometry requires excess sodium formate to drive the reaction to completion, as shown below:
The use of ether as a solvent stabilizes the anhydride temporarily, allowing for its isolation via low-temperature, low-pressure distillation. However, even under these conditions, the product must be used immediately due to its instability.
Practical Considerations
Key challenges include the handling of formyl fluoride, a toxic and moisture-sensitive reagent, and the need for specialized equipment to maintain cryogenic conditions. The catalytic role of formic acid is critical, as it facilitates proton transfer steps essential for anhydride formation. Despite these hurdles, this method yields this compound in relatively pure form, albeit in small quantities suitable for research purposes.
Dehydration of Formic Acid Using N,N′N,N'N,N′-Dicyclohexylcarbodiimide (DCC)
Procedure and Optimization
An alternative approach employs -dicyclohexylcarbodiimide (DCC) as a dehydrating agent to condense two molecules of formic acid into this compound. The reaction is carried out in diethyl ether at , with DCC acting as a water scavenger:
Here, DCC reacts with water generated during the condensation, forming dicyclohexylurea (DCU) as a byproduct. The low temperature minimizes side reactions, while the ether solvent aids in stabilizing the anhydride.
Limitations and Byproduct Management
While this method avoids the use of hazardous fluorinated reagents, it introduces challenges in separating DCU from the product. Filtration at low temperatures is necessary to prevent decomposition, and yields are often moderate due to competing side reactions. Nonetheless, the accessibility of DCC and formic acid makes this route preferable for laboratories lacking facilities for handling fluorides.
Disproportionation of Acetic this compound
Thermodynamic and Kinetic Aspects
A less conventional route involves the disproportionation of acetic this compound () into this compound and acetic anhydride. This reaction is equilibrium-controlled and requires precise temperature modulation to favor the desired product:
The instability of this compound complicates its isolation, necessitating rapid distillation under reduced pressure.
Industrial Relevance
Although this method is seldom used in practice due to low yields and the complexity of separating the two anhydrides, it highlights the thermodynamic interplay between mixed anhydrides. Research into catalytic systems to shift the equilibrium remains an area of interest.
Comparative Analysis of Preparation Methods
The table below summarizes the three primary methods, emphasizing their operational parameters, advantages, and limitations:
Chemical Reactions Analysis
Formic anhydride undergoes several types of chemical reactions:
Decarbonylation: At room temperature and higher, this compound decomposes through a decarbonylation reaction into formic acid and carbon monoxide.
Hydrolysis: When exposed to water, this compound hydrolyzes to form formic acid.
Reactions with Alcohols and Amines: this compound reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Alcohols and Amines: Used to form esters and amides, respectively.
Catalysts: Formic acid can catalyze the decomposition of this compound.
Major Products:
Formic Acid: Produced from hydrolysis and decarbonylation.
Carbon Monoxide: Produced from decarbonylation.
Esters and Amides: Produced from reactions with alcohols and amines.
Scientific Research Applications
Chemical Synthesis
1. Formylation Reactions:
Formic anhydride is primarily utilized as a reagent in formylation reactions, which introduce formyl groups into organic molecules. This process is crucial for synthesizing aldehydes and other functionalized compounds. For instance, it has been reported that this compound can effectively react with primary and secondary amines to produce formylated derivatives, enhancing the functional diversity of amines in medicinal chemistry .
2. Chitin Derivatives:
Research has demonstrated that this compound can be employed to modify chitin, a biopolymer with significant biomedical applications. The introduction of formyl groups into chitin enhances its solubility and functional properties, making it more suitable for various industrial applications . A study highlighted the preparation of various substituted chitin derivatives through the controlled use of this compound, showing improved solubility in organic solvents .
Environmental Applications
1. Tropospheric Chemistry:
this compound plays a role in atmospheric chemistry, particularly in the oxidation processes involving volatile organic compounds (VOCs). Theoretical studies have indicated that this compound can participate in reactions initiated by hydroxyl radicals (OH) in the troposphere, contributing to the formation of secondary pollutants . Understanding these mechanisms is vital for predicting environmental impacts and developing strategies to mitigate air pollution.
2. Carbon Dioxide Utilization:
Recent advancements have explored the potential of using renewable electricity to convert carbon dioxide (CO2) into useful chemicals, including formic acid and its derivatives. This process could lead to sustainable pathways for producing this compound as an intermediate chemical for further applications in fuel production and chemical synthesis .
Data Table: Applications of this compound
Notable Case Studies
Case Study 1: Formylation of Amines
A study conducted on the use of this compound for the selective formylation of primary aromatic and aliphatic amines demonstrated its effectiveness as a stable and efficient reagent. The reaction conditions were optimized to achieve high yields without the need for harsh reagents or extensive purification processes .
Case Study 2: Chitin Derivatives
Research on chemically modified chitin derivatives revealed that treatment with this compound significantly increased their solubility in both acidic and organic solvents. This modification opens up new avenues for utilizing chitin in drug delivery systems and other biomedical applications .
Mechanism of Action
Formic anhydride can be compared with other acid anhydrides, such as:
Acetic Anhydride: Unlike this compound, acetic anhydride is more stable and widely used in industrial applications.
Acetic this compound: This compound is a mixed anhydride and is used in similar formylation reactions but has different reactivity and stability profiles.
Uniqueness: this compound’s instability and tendency to decompose at room temperature make it unique among acid anhydrides. Its ability to form formic acid and carbon monoxide upon decomposition is a distinctive feature .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Anhydride ((CH₃CO)₂O)
- Structure and Reactivity : Acetic anhydride is bulkier and less electrophilic than formic anhydride due to methyl groups, which donate electron density. This makes its acylation reactions slower but more controllable .
- Applications : Widely used in acetylation of cellulose to enhance hydrophobicity and mechanical properties. Mixed with formic acid, it produces chitin co-esters, though solubility issues limit their utility .
- Research Findings: In aspartame synthesis, acetic anhydride protects amino groups, whereas formic acid/formic anhydride systems are used for formylation .
Maleic Anhydride (C₄H₂O₃)
- Structure and Reactivity : A cyclic anhydride with conjugated double bonds, enabling Diels-Alder reactions. Less reactive toward nucleophiles compared to this compound due to resonance stabilization.
- Applications : Used in nylon 6 fiber treatment with formic acid to modify thermal and crystalline properties. Maleic anhydride introduces cross-linking, reducing tensile strength but enhancing structural stability .
- Research Findings : Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) studies show that maleic anhydride with formic acid alters nylon 6’s crystallinity less than formic acid alone .
Trifluoroacetic Anhydride ((CF₃CO)₂O)
- Structure and Reactivity : Contains strong electron-withdrawing trifluoromethyl groups, making it highly reactive in acylations. Infrared spectra (1279–1193 cm⁻¹) show C–F/C–Cl vibrations, overlapping with formic trifluoroacetic anhydride bands .
- Applications : Acts as a catalyst in esterification reactions. Its derivatives are used in spectroscopy for identifying halogenated compounds .
Succinic Anhydride (C₄H₄O₃)
- Structure and Reactivity : A cyclic dicarboxylic anhydride with a five-membered ring. Less reactive than this compound but undergoes reversible ring-opening reactions.
- Applications : Modified castor oil via acylation to produce bio-lubricants with improved rheological properties . Also used in EFB fiber treatment to enhance composite bonding .
Citraconic Anhydride (C₅H₄O₃)
- Structure and Reactivity : A methyl-substituted maleic anhydride derivative. Exhibits greater reversibility in acylation reactions compared to maleic anhydride .
- Applications : Used in protein modification due to its pH-sensitive deblocking properties, enabling controlled release of acyl groups .
Comparative Data Table
Key Research Insights
- Formic vs. Acetic Anhydride : this compound’s higher reactivity is advantageous in formylation but less practical than acetic anhydride for large-scale applications due to instability .
- Synergistic Effects : Combining formic acid with maleic or acetic anhydrides modifies polymer properties (e.g., nylon 6 crystallinity) more effectively than individual treatments .
- Biological Applications : Succinic and citraconic anhydrides are preferred in bioconjugation for their reversible reactions, unlike this compound’s irreversible acylation .
Biological Activity
Formic anhydride (FA) is a chemical compound derived from formic acid, characterized by its ability to act as a reagent in various chemical reactions. Its biological activity, particularly in terms of antimicrobial properties and interactions with biological systems, has garnered attention in recent research. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
This compound, chemically represented as , is a colorless liquid with a pungent odor. It is soluble in water and exhibits unique reactivity due to the presence of the anhydride functional group. The compound is primarily studied for its potential applications in organic synthesis and its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. A notable study investigated its efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison with Standard (Amoxicillin) |
|---|---|---|
| Staphylococcus aureus | 500 | Higher efficacy |
| Enterococcus faecalis | 500 | Higher efficacy |
| Klebsiella pneumoniae | 750 | Comparable efficacy |
| Pseudomonas aeruginosa | 750 | Comparable efficacy |
| Bacillus subtilis | 1000 | Lower efficacy |
| Escherichia coli | 1000 | Lower efficacy |
This table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from studies on this compound's antimicrobial activity. The results indicate that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Enterococcus faecalis, outperforming standard antibiotics like amoxicillin in some cases .
Viable But Non-Culturable State Induction
Formic acid, closely related to this compound, has been shown to induce a viable but non-culturable (VBNC) state in certain pathogens. This phenomenon is crucial as it can lead to increased virulence and antibiotic resistance upon resuscitation. A study demonstrated that exposure to formic acid can induce VBNC states in pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae, which may also apply to this compound due to their structural similarities .
Case Study: Induction of VBNC State
In this study, bacterial cultures were exposed to varying concentrations of formic acid, leading to significant induction of the VBNC state at concentrations as low as 3%. The resuscitation of these bacteria post-treatment resulted in enhanced antimicrobial resistance phenotypes and virulence gene expression, highlighting the potential risks associated with the use of formic compounds in food preservation and other applications .
Toxicological Considerations
While this compound shows promise as an antimicrobial agent, its safety profile must be considered. Toxicological assessments indicate that while it can effectively inhibit bacterial growth, higher concentrations may pose risks to human health and environmental safety. Further research is needed to establish safe usage thresholds and understand the compound's long-term effects on microbial ecosystems.
Q & A
Q. How can formic anhydride be synthesized in laboratory settings, and what precautions are necessary to ensure stability?
this compound is synthesized via the elimination reaction of two formic acid molecules, producing water as a byproduct. Due to its tendency to spontaneously decompose, especially in solution-free conditions, researchers must prioritize inert atmospheres (e.g., nitrogen or argon) and low-temperature storage . Experimental validation should include spectroscopic characterization (e.g., IR for carbonyl groups) and comparison with reference data from HRMS fragments (Table 4, ).
Q. What analytical techniques are most effective for detecting and quantifying this compound in gas-phase reactions?
Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for volatile derivatives. For ozonolysis experiments, yield plots (Fig. 5a, ) and linear-scale calibrations are critical to quantify this compound in atmospheric simulations. Precision errors (combining relative errors and detection limits) should be reported to contextualize data variability .
Q. How can researchers distinguish this compound from structurally similar acid anhydrides in mixed reaction systems?
HRMS fragmentation patterns (e.g., m/z peaks unique to this compound derivatives) and isotopic labeling experiments are effective. For example, deuterated formic acid precursors can track reaction pathways and confirm anhydride identity . Cross-referencing with IUPAC nomenclature databases (e.g., PubChem CID) ensures unambiguous identification .
Advanced Research Questions
Q. What mechanisms explain contradictory data on this compound formation in atmospheric ozonolysis studies?
Theoretical studies using density functional theory (DFT) and correlated ab initio methods (e.g., MP4, CCSD) reveal competing pathways: stepwise isomerization of secondary ozonides versus concerted mechanisms. Computational modeling must account for solvent effects, temperature, and oxygen interactions, as these factors influence dominant pathways and yield discrepancies . Experimental replication under controlled conditions (e.g., singlet oxygen suppression) is advised to resolve contradictions .
Q. How can researchers optimize experimental design to minimize decomposition artifacts in this compound studies?
Decomposition pathways (e.g., hydrolysis or thermal degradation) necessitate real-time monitoring via inline spectroscopy (FTIR or Raman). Kinetic studies under varying humidity and temperature conditions can quantify decomposition rates. Data should be normalized to control runs, and stability tests must precede long-term experiments .
Q. What methodologies validate the role of this compound in acylation reactions, particularly in peptide synthesis?
Stepwise mechanistic analysis using isotopic tracing (e.g., -labeled this compound) and kinetic isotope effects (KIE) can elucidate nucleophilic attack patterns. For peptide applications, compare acylation efficiency with alternative reagents (e.g., acetic anhydride) via HPLC-MS to quantify byproducts and reaction yields .
Q. How should researchers address reproducibility challenges in this compound yield experiments?
Reproducibility requires strict protocol standardization, including reaction vessel material (e.g., glass vs. PTFE) and purification methods (e.g., distillation under reduced pressure). Statistical analysis of yield plots (Fig. 5a, ) across multiple experimental runs helps identify systematic errors. Collaborative inter-laboratory studies are recommended for high-impact claims .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing variability in this compound yield data?
Use error propagation models combining instrumental precision (e.g., ±5% for GC-MS) and detection limits. For small sample sizes, non-parametric tests (e.g., Wilcoxon signed-rank) are robust. Multivariate analysis (e.g., PCA) can isolate variables (e.g., temperature, catalyst loading) affecting yield .
Q. How can computational chemistry enhance understanding of this compound reaction dynamics?
Molecular dynamics (MD) simulations with explicit solvent models and transition state theory (TST) calculations provide atomistic insights. Benchmark against experimental activation energies (e.g., 90 kcal/mol for HMF decomposition) to validate computational protocols .
Q. What strategies align this compound research with journal publication standards (e.g., Beilstein Journal of Organic Chemistry)?
Follow IMRaD structure: clearly separate results (e.g., yield tables) from discussion (e.g., mechanistic interpretations). Use descriptive figure titles (e.g., "Fig. 1: this compound Yield vs. Reaction Time") and avoid duplicating data in text and tables . For reproducibility, submit raw datasets as supplementary materials with metadata on instrumentation and calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
